molecular formula C16H18N2O2 B2572791 1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione CAS No. 838873-94-2

1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione

Cat. No.: B2572791
CAS No.: 838873-94-2
M. Wt: 270.332
InChI Key: DOQRPECIODCHPP-UHFFFAOYSA-N
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Description

1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione is a synthetic organic compound that features an indole ring and a piperidine ring. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione typically involves the following steps:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Formation of the Piperidine Ring: This can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Coupling of Indole and Piperidine Rings: This step involves the formation of the ethane-1,2-dione bridge between the indole and piperidine rings, typically through a condensation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole and piperidine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione would depend on its specific biological target. Generally, compounds with indole and piperidine structures can interact with various enzymes, receptors, and ion channels, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione: Lacks the methyl group on the piperidine ring.

    1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1-one: Lacks one of the carbonyl groups.

Uniqueness

1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione is unique due to the presence of both an indole ring and a methyl-substituted piperidine ring, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-6-8-18(9-7-11)16(20)15(19)13-10-17-14-5-3-2-4-12(13)14/h2-5,10-11,17H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQRPECIODCHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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